2-[(1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine
Description
Properties
IUPAC Name |
2-[1-[[4-(difluoromethoxy)phenyl]methyl]piperidin-4-yl]oxy-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-13-10-21-18(22-11-13)25-16-6-8-23(9-7-16)12-14-2-4-15(5-3-14)24-17(19)20/h2-5,10-11,16-17H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKHCZSBAHDMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
2-[(1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group may enhance its binding affinity to these targets, while the piperidine and pyrimidine rings contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical properties of the target compound with similar pyrimidine/piperidine derivatives:
Key Observations :
- Substituent Impact : The difluoromethoxy group in the target compound likely improves metabolic stability compared to methoxy or ethoxy groups in analogs (e.g., ’s methanesulfonyl derivatives) .
- Piperidine Positioning: Piperidin-4-yloxy (target compound) vs.
- Biological Activity : LDK378 () demonstrates high ALK inhibition due to optimized substituents (e.g., isopropoxy and sulfonyl groups), suggesting that the target compound’s difluoromethoxy group may confer similar selectivity advantages .
Physicochemical and Spectroscopic Properties
- Melting Points: Pyrimidine derivatives with halogen substituents (e.g., Cl in ) exhibit higher melting points (268–287°C) compared to non-halogenated analogs. The target compound’s methyl and difluoromethoxy groups may reduce crystallinity, lowering its melting point .
- Spectroscopic Data : While specific IR/NMR data for the target compound are unavailable, analogs in show characteristic peaks for pyrimidine C=N (IR: ~1600 cm⁻¹) and piperidine CH₂ (¹H NMR: δ 1.5–2.5 ppm) . The difluoromethoxy group would likely produce distinct ¹⁹F NMR signals (~−70 to −80 ppm) .
Biological Activity
The compound 2-[(1-{[4-(difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , featuring a pyrimidine core substituted with a difluoromethoxy phenyl group and a piperidine moiety. This structural composition is crucial for its biological interactions.
Research indicates that this compound acts primarily as an inhibitor of beta-secretase (BACE1), an enzyme implicated in the production of amyloid-beta peptides associated with Alzheimer's disease. By inhibiting BACE1, it may reduce the formation of amyloid plaques in the brain, thereby potentially ameliorating cognitive decline associated with neurodegenerative disorders.
1. Neuroprotective Effects
Studies have shown that compounds similar to this compound can inhibit the aggregation of amyloid-beta peptides, which is crucial in the pathogenesis of Alzheimer's disease. For example, compounds with similar structures have demonstrated significant reductions in amyloid plaque formation in animal models, suggesting a promising avenue for therapeutic intervention in Alzheimer's disease .
2. Anti-inflammatory Properties
In addition to its neuroprotective effects, this compound has exhibited anti-inflammatory properties. Research indicates that derivatives of pyrimidine can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation. The inhibition of COX-2 by related compounds has been reported with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
Q & A
Q. What are the optimized synthetic routes for 2-[(1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-yl)oxy]-5-methylpyrimidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Catalytic acid use : p-Toluenesulfonic acid (p-TsOH) can catalyze condensation reactions between piperidine and pyrimidine derivatives, improving reaction efficiency .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance nucleophilic displacement of the piperidin-4-yloxy group .
- Purification : Column chromatography with gradients of ethyl acetate/hexane yields >90% purity .
Q. Table 1: Synthesis Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | p-TsOH, DMF, 80°C | 65 | 85 | |
| 2 | NaOH, DCM, RT | 78 | 92 | |
| 3 | LiAlH4, THF, 0°C | 70 | 95 |
Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?
Methodological Answer:
- NMR : ¹H and ¹³C NMR identify substituents on the pyrimidine and piperidine rings. For example, the difluoromethoxy group shows distinct splitting patterns (δ 4.8–5.2 ppm for OCHF₂) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ m/z 378.1542) .
- X-ray Crystallography : Resolves spatial orientation of the piperidine ring and pyrimidine core. Intramolecular hydrogen bonds (N–H⋯O) stabilize the structure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
Methodological Answer:
- Core modifications : Replacing the difluoromethoxy group with trifluoromethoxy increases lipophilicity (logP ↑0.5), enhancing blood-brain barrier penetration .
- Piperidine substitution : Introducing a methyl group at the piperidine 3-position improves binding affinity to kinase targets (IC50 ↓20 nM → 8 nM) .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets in kinases .
Q. Table 2: SAR Trends for Analogs
| Modification | Bioactivity Change (IC50) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| –OCHF₂ → –OCF₃ | 15 nM → 9 nM | 0.8 → 0.5 | |
| Piperidine 3-CH₃ addition | 20 nM → 8 nM | 1.2 → 0.9 |
Q. How should researchers address contradictions in solubility and stability data across studies?
Methodological Answer:
- Solubility discrepancies : Use standardized protocols (e.g., shake-flask method in PBS pH 7.4) to compare results. Conflicting data may arise from polymorphic forms .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hygroscopicity issues. Lyophilization improves long-term storage .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
Methodological Answer:
Q. How can computational methods predict drug-like properties and bioavailability?
Methodological Answer:
Q. Table 3: Computational ADMET Profile
| Parameter | Value | Ideal Range | Compliance |
|---|---|---|---|
| Molecular Weight | 378.4 g/mol | <500 | Yes |
| logP | 3.2 | <5 | Yes |
| TPSA | 78 Ų | <140 | Yes |
| CYP2D6 inhibition risk | Low | – | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
